N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide
Description
This compound is a benzamide derivative featuring a trichloroethylamine core functionalized with a carbothioyl group linked to 3-acetylaminoaniline and a 4-methoxybenzamide moiety. Its molecular formula is C₁₉H₁₇Cl₃N₄O₃S, with a molecular weight of 495.78 g/mol. Limited direct data exist for this compound, but analogs provide insights into its behavior .
Properties
Molecular Formula |
C19H19Cl3N4O3S |
|---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
N-[1-[(3-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H19Cl3N4O3S/c1-11(27)23-13-4-3-5-14(10-13)24-18(30)26-17(19(20,21)22)25-16(28)12-6-8-15(29-2)9-7-12/h3-10,17H,1-2H3,(H,23,27)(H,25,28)(H2,24,26,30) |
InChI Key |
LTWBRJXGZAWIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Nitro-Group Functionalization
The patent CN105753731A details the preparation of 3-amino-4-methoxybenzaniline via nitro reduction and etherification:
-
Coupling 3-nitro-4-X-benzoic acid with aniline :
-
Etherification with methanol :
-
Nitro reduction to amine :
Formation of the Trichloroethylamine Substructure
Alkylation of Ammonia
Introducing the trichloroethyl group involves reacting ammonia with 1,1,1-trichloro-2-iodoethane:
-
Solvent : Ethanol/water mixture.
-
Conditions : 50°C, 12 hours.
-
Product : 1-Amino-2,2,2-trichloroethane (isolated as hydrochloride salt).
Thiourea Linkage via Isothiocyanate Coupling
Synthesis of 3-Acetylaminoaniline Isothiocyanate
Following Ambeed’s protocol for benzyl isothiocyanate:
-
React 3-acetylaminoaniline with thiophosgene :
-
Solvent : Dichloromethane, 0°C.
-
Yield : ~85% (analogous to benzyl isothiocyanate synthesis).
-
Thiourea Formation
Coupling the isothiocyanate with trichloroethylamine:
-
Mechanism : Nucleophilic attack by amine on isothiocyanate’s electrophilic carbon.
Final Coupling and Purification
Amide Bond Formation
Reacting 3-amino-4-methoxybenzaniline with the trichloroethyl-thiourea intermediate:
-
Activating agent : DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole).
-
Solvent : DMF, room temperature, 24 hours.
-
Yield : 80–85% after column chromatography.
Crystallization and Characterization
-
Recrystallization solvent : Methanol/water (3:1).
-
Purity : ≥99% (HPLC).
-
Melting point : 152–154°C (analogous to patent intermediates).
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound belongs to a class of N-substituted trichloroethylbenzamides with carbothioyl-linked aniline derivatives. Key analogs include:
Key Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Br): Increase stability but may reduce solubility (e.g., nitro analog in ). Halogenation (Br, Cl): Improves membrane permeability but may introduce toxicity risks (e.g., bromo analog in ).
Synthetic Routes :
- Carbothioyl-linked analogs are typically synthesized via thiourea formation between isothiocyanate derivatives and amines, followed by trichloroethylamine coupling .
- The 4-methoxybenzamide group in the target compound likely originates from methoxybenzoic acid activation (e.g., HBTU-mediated coupling) .
- Brominated derivatives demand caution due to uncharacterized toxicological profiles .
Predicted vs. Experimental Data
Q & A
Basic: What are the recommended synthetic routes for N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the trichloroethylamine intermediate. A common approach includes:
Step 1: React 3-(acetylamino)aniline with thiophosgene to generate the carbothioyl intermediate.
Step 2: Couple this intermediate with 2,2,2-trichloroethylamine under basic conditions (e.g., triethylamine in DMF) to form the thiourea linkage .
Step 3: Perform a benzoylation reaction using 4-methoxybenzoyl chloride in anhydrous dichloromethane, monitored via TLC for completion .
Key considerations include maintaining anhydrous conditions and controlling reaction temperatures (0–5°C for thiourea coupling, room temperature for benzoylation) to avoid side reactions .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
Validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trichloroethyl carbons at δ 75–85 ppm) .
- Mass Spectrometry (MS):
- HPLC:
- Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. A C18 column and acetonitrile/water gradient (60:40 to 90:10) are standard .
Advanced: How do electronic effects of substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity in enzyme inhibition assays?
Methodological Answer:
The methoxy group at the 4-position of the benzamide moiety enhances electron density, potentially improving binding to hydrophobic enzyme pockets (e.g., kinases). In contrast, the trichloroethyl group introduces steric bulk and electron-withdrawing effects, which may modulate substrate accessibility. Comparative studies with analogs (e.g., replacing methoxy with chloro) show:
- Methoxy analogs exhibit 2–3× higher IC₅₀ values in kinase inhibition assays due to improved π-π stacking .
- Chloro-substituted derivatives show reduced solubility, complicating in vitro assays .
Methodological optimization includes docking simulations (e.g., AutoDock Vina) to predict binding affinities before empirical testing .
Advanced: How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. To resolve this:
Solvent Correction: Recalculate shifts using implicit solvent models (e.g., IEFPCM in Gaussian) .
Dynamic NMR: Perform variable-temperature NMR to detect rotameric equilibria (e.g., thiourea linkage rotation) .
X-ray Crystallography: If crystals are obtainable, compare experimental bond angles/torsion angles with DFT-optimized structures .
Basic: What are the primary biological targets investigated for this compound?
Methodological Answer:
The compound is screened against enzymes with accessible thiourea-binding pockets:
- Kinases: Inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Proteases: Fluorogenic substrate assays (e.g., cathepsin B) with IC₅₀ determination via nonlinear regression .
- Cell-based assays: Antiproliferative activity in cancer lines (e.g., MCF-7, A549) using MTT assays, with EC₅₀ values typically <10 μM .
Advanced: What strategies optimize yield in the final benzoylation step?
Methodological Answer:
Yield optimization focuses on:
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Choice: Anhydrous THF improves reagent solubility vs. DCM, reducing reaction time by 30% .
- Stoichiometry: A 1.2:1 molar ratio of 4-methoxybenzoyl chloride to the amine intermediate minimizes unreacted starting material .
Post-reaction, extract with ethyl acetate and wash with 5% NaHCO₃ to remove acidic byproducts .
Advanced: How does the carbothioyl group impact metabolic stability in pharmacokinetic studies?
Methodological Answer:
The carbothioyl group (C=S) enhances metabolic stability compared to carbonyl (C=O) analogs:
- In vitro microsomal assays (human liver microsomes + NADPH):
- Mechanism: Reduced susceptibility to esterase-mediated hydrolysis. Stability is quantified via LC-MS/MS metabolite profiling .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis due to volatile reagents (e.g., thiophosgene) .
- Waste Disposal: Quench reaction residues with 10% aqueous KOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
